2-(2-Formyl-1H-pyrrol-1-yl)terephthalic acid
Overview
Description
2-(2-Formyl-1H-pyrrol-1-yl)terephthalic acid is an organic compound that features a pyrrole ring substituted with a formyl group and attached to a terephthalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Formyl-1H-pyrrol-1-yl)terephthalic acid typically involves the condensation of 2-formylpyrrole with terephthalic acid under specific reaction conditions. One common method involves the use of a catalytic amount of iron (III) chloride in the presence of water . The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Formyl-1H-pyrrol-1-yl)terephthalic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: 2-(2-Carboxyl-1H-pyrrol-1-yl)terephthalic acid.
Reduction: 2-(2-Hydroxymethyl-1H-pyrrol-1-yl)terephthalic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Formyl-1H-pyrrol-1-yl)terephthalic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Formyl-1H-pyrrol-1-yl)terephthalic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, influencing the compound’s biological activity. For example, the compound’s ability to undergo oxidation and reduction reactions can modulate its interaction with cellular components, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Formylpyrrole: A simpler compound with similar structural features but lacking the terephthalic acid moiety.
2-(2-Carboxyl-1H-pyrrol-1-yl)terephthalic acid: An oxidized derivative of 2-(2-Formyl-1H-pyrrol-1-yl)terephthalic acid.
2-(2-Hydroxymethyl-1H-pyrrol-1-yl)terephthalic acid: A reduced derivative of this compound.
Uniqueness
This compound is unique due to the presence of both a formyl group and a terephthalic acid moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-formylpyrrol-1-yl)terephthalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-7-9-2-1-5-14(9)11-6-8(12(16)17)3-4-10(11)13(18)19/h1-7H,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGARZVXJPLHKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=C(C=CC(=C2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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